molecular formula C11H16O B3342525 1-Butoxy-3-methylbenzene CAS No. 23079-65-4

1-Butoxy-3-methylbenzene

Cat. No.: B3342525
CAS No.: 23079-65-4
M. Wt: 164.24 g/mol
InChI Key: UCEBQYXBQBLMSB-UHFFFAOYSA-N
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Description

1-Butoxy-3-methylbenzene, also known as 3-methylphenyl butyl ether, is an organic compound with the molecular formula C11H16O. It is a derivative of benzene, where a butoxy group is attached to the third carbon of the benzene ring, and a methyl group is attached to the first carbon. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-3-methylbenzene can be synthesized through the etherification of 3-methylphenol (m-cresol) with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound involves similar etherification reactions but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction rates. Catalysts such as phase transfer catalysts (PTCs) can be used to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

    Reduction: Reduction reactions can convert the ether group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) are used for bromination.

Major Products:

    Oxidation: Phenolic derivatives such as 3-methylphenol.

    Reduction: Butyl alcohol derivatives.

    Substitution: Various halogenated or alkylated benzene derivatives.

Scientific Research Applications

1-Butoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving the interaction of aromatic ethers with biological systems.

    Medicine: Research into potential pharmaceutical applications, including drug delivery systems.

    Industry: It is used as a solvent and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-butoxy-3-methylbenzene involves its interaction with various molecular targets. The butoxy group can participate in hydrogen bonding and van der Waals interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.

Comparison with Similar Compounds

    1-Butoxy-4-methylbenzene: Similar structure but with the butoxy group at the fourth position.

    1-Butoxy-2-methylbenzene: Similar structure but with the butoxy group at the second position.

    1-Butoxybenzene: Lacks the methyl group, making it less sterically hindered.

Uniqueness: 1-Butoxy-3-methylbenzene is unique due to the specific positioning of the butoxy and methyl groups, which can influence its chemical reactivity and physical properties. This positioning can affect the compound’s solubility, boiling point, and interaction with other molecules.

Properties

IUPAC Name

1-butoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-8-12-11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEBQYXBQBLMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432503
Record name Benzene, 1-butoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23079-65-4
Record name Benzene, 1-butoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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